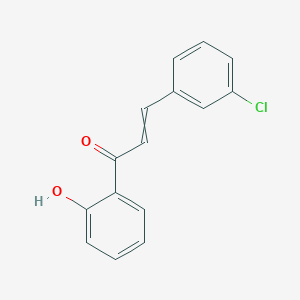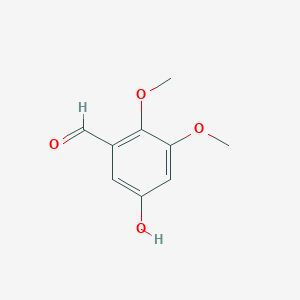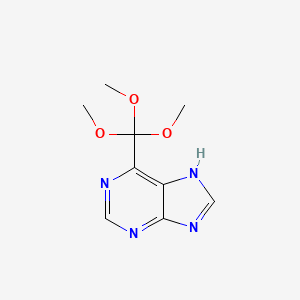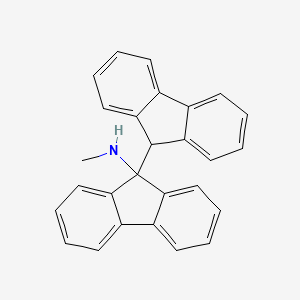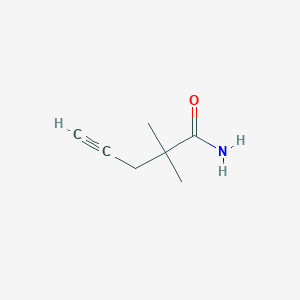
2,2-Dimethylpent-4-ynamide
Vue d'ensemble
Description
2,2-Dimethylpent-4-ynamide is an organic compound characterized by the presence of a triple bond between carbon atoms and an amide functional group. This compound is part of the ynamide family, which is known for its unique reactivity and versatility in organic synthesis. The structure of this compound includes a dimethyl group attached to the second carbon of a pent-4-ynamide chain, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpent-4-ynamide typically involves the use of trichloroethene as a two-carbon synthon. The process begins with the generation of dichloroacetylene from trichloroethene under mildly basic conditions. This intermediate then reacts with an amide to form a dichloroenamide, which undergoes elimination to yield the desired ynamide . This method is advantageous due to its flexibility and the wide range of amides and electrophiles that can be used.
Industrial Production Methods: Industrial production of this compound often employs scalable one-step synthetic methods from inexpensive starting materials. These methods are designed to be cost-effective and convenient, with some approaches even allowing for column-free purification of the target product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylpent-4-ynamide undergoes various types of chemical reactions, including:
Reduction: Typically involves the use of reducing agents to convert the triple bond into a double or single bond.
Substitution: Involves the replacement of one functional group with another, often facilitated by nucleophiles.
Common Reagents and Conditions:
Oxidation: Zinc or copper catalysts are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Isoquinolones, β-carbolines, pyrroloquinolinones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amides or alcohol derivatives.
Applications De Recherche Scientifique
2,2-Dimethylpent-4-ynamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpent-4-ynamide involves its highly polarized triple bond, which facilitates nucleophilic attack. This compound can undergo hydrocarboxylation followed by aminolysis, leading to the formation of amide bonds. The carboxylic acid substrate often acts as a bifunctional catalyst, enhancing the nucleophilicity of the amine and stabilizing the transition state .
Comparaison Avec Des Composés Similaires
- 2,2-Dimethyl-4-pentynamide
- 5-[2-(Hydroxymethyl)phenyl]-N-dimethyl-pent-4-ynamide
Comparison: 2,2-Dimethylpent-4-ynamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Compared to other ynamides, it offers superior regioselectivity and efficiency in forming amide bonds . Its versatility in various chemical transformations makes it a valuable compound in both academic and industrial settings.
Propriétés
IUPAC Name |
2,2-dimethylpent-4-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-4-5-7(2,3)6(8)9/h1H,5H2,2-3H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEULRKCGOWJPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300013 | |
| Record name | 2,2-dimethylpent-4-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29945-90-2 | |
| Record name | NSC134311 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethylpent-4-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


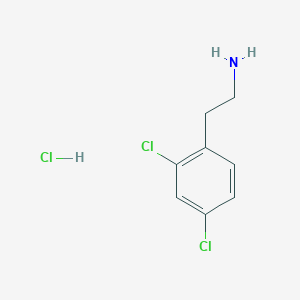

![5-Amino-4-hydroxy[2,2'-bifuran]-3(2H)-one](/img/structure/B14000732.png)

![3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole](/img/structure/B14000740.png)
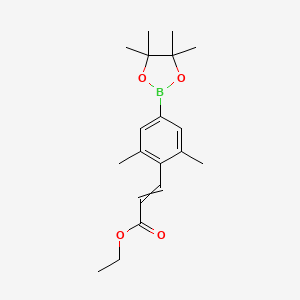
![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14000753.png)

![n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14000770.png)
